molecular formula C16H20N4O4S B2479282 1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2320380-74-1

1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2479282
CAS No.: 2320380-74-1
M. Wt: 364.42
InChI Key: HRWXPGDJPQRBJV-UHFFFAOYSA-N
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Description

1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one stands out due to its combination of imidazole, piperidine, and pyridone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-3-[4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-18-8-3-4-13(14(18)21)15(22)20-9-5-12(6-10-20)25(23,24)16-17-7-11-19(16)2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWXPGDJPQRBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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